2-Amino-5-methoxy-2-methylpentan-1-ol

Catalog No.
S14140429
CAS No.
M.F
C7H17NO2
M. Wt
147.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-5-methoxy-2-methylpentan-1-ol

Product Name

2-Amino-5-methoxy-2-methylpentan-1-ol

IUPAC Name

2-amino-5-methoxy-2-methylpentan-1-ol

Molecular Formula

C7H17NO2

Molecular Weight

147.22 g/mol

InChI

InChI=1S/C7H17NO2/c1-7(8,6-9)4-3-5-10-2/h9H,3-6,8H2,1-2H3

InChI Key

KYJGUIAFWBGEHU-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOC)(CO)N

2-Amino-5-methoxy-2-methylpentan-1-ol is an organic compound characterized by the presence of an amino group, a methoxy group, and a branched alkyl chain. Its molecular formula is C8H19NO2C_8H_{19}NO_2. This compound is notable for its structural features, which include a five-membered carbon chain with functional groups that can participate in various

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: It can be reduced to form amines or alcohols with different substitution patterns.
  • Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The amino group can also react with alkyl halides or acyl chlorides in substitution reactions.

Synthesis of 2-Amino-5-methoxy-2-methylpentan-1-ol typically involves the following methods:

  • Alkylation Reactions: This method involves the reaction of a suitable amine with a methoxy-substituted alkyl halide under basic conditions, often using sodium hydroxide to facilitate nucleophilic substitution.
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield during the synthesis process. This approach often includes purification steps such as distillation and crystallization .

The applications of 2-Amino-5-methoxy-2-methylpentan-1-ol span various fields, including:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a precursor or active ingredient in drug development.
  • Chemical Synthesis: It can be utilized as an intermediate in the synthesis of more complex organic compounds.

Given its unique functional groups, it may also find applications in materials science and agrochemicals.

Several compounds share structural similarities with 2-Amino-5-methoxy-2-methylpentan-1-ol:

Compound NameStructural FeaturesUniqueness
2-Amino-4-methylpentan-1-olLacks methoxy groupOnly contains an amino group without additional functional groups
1-Methoxy-4-methylpentan-3-olLacks amino groupContains a methoxy group but no amino functionality
5-Amino-3-methylpentan-1-olSimilar structure but different positioningDifferent arrangement of functional groups leading to varied reactivity

The uniqueness of 2-Amino-5-methoxy-2-methylpentan-1-ol lies in its combination of both an amino and a methoxy group on the same carbon chain, allowing it to participate in a broader range of

Traditional Organic Synthesis Pathways

Reductive Amination Strategies for Amino Alcohol Backbone Construction

Reductive amination serves as a cornerstone for constructing the amino alcohol backbone of 2-amino-5-methoxy-2-methylpentan-1-ol. This method involves the condensation of a ketone precursor (e.g., 5-methoxy-2-methylpentan-1-one) with ammonia or a primary amine, followed by reduction using agents such as sodium cyanoborohydride or catalytic hydrogenation. Key advantages include high atom economy and compatibility with multifunctional substrates. For instance, EvitaChem reports yields exceeding 80% when employing palladium-on-carbon under hydrogen gas at 60°C. Stereochemical outcomes depend on the reducing agent: borane-tert-butylamine complexes favor syn-addition, while asymmetric hydrogenation with chiral ligands (e.g., BINAP-ruthenium complexes) achieves enantiomeric excess (ee) up to 92%.

Table 1: Reductive Amination Conditions and Outcomes

PrecursorReducing AgentTemperature (°C)Yield (%)ee (%)
5-Methoxy-2-methylpentan-1-oneNaBH₃CN2575-
5-Methoxy-2-methylpentan-1-oneH₂/Pd-C6082-
Chiral ketoneRu-BINAP/H₂507892

Alkylation Techniques for Methoxy Group Incorporation

The methoxy group at the 5-position is typically introduced via nucleophilic substitution or Friedel-Crafts alkylation. In one approach, 5-hydroxypentan-2-one undergoes methylation using methyl iodide in the presence of silver oxide, achieving 89% yield. Alternatively, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) enable stereospecific etherification with methanol, preserving the configuration at adjacent stereocenters. Industrial-scale protocols often utilize dimethyl sulfate under alkaline conditions, though this raises toxicity concerns.

Stereochemical Control in Branch-Point Methylation Reactions

Controlling the stereochemistry at the 2-methyl branch point requires chiral catalysts or auxiliaries. Evans oxazolidinones have been employed to direct methylation via enolate formation, yielding diastereomeric ratios of 9:1. Kinetic resolution using lipases (e.g., Candida antarctica Lipase B) selectively acetylates the (R)-enantiomer, enabling isolation of the desired (S)-isomer with 85% ee.

Asymmetric Synthesis Approaches

Chiral Auxiliary-Mediated Enantioselective Formation

Chiral auxiliaries such as (1R,2S)-ephedrine facilitate asymmetric induction during key bond-forming steps. For example, condensation of a glycidol derivative with a methoxy-substituted aldehyde in the presence of ephedrine yields the amino alcohol with 94% ee. The auxiliary is subsequently removed via acid hydrolysis without racemization.

Catalytic Kinetic Resolution of Racemic Intermediates

Racemic mixtures of 2-amino-5-methoxy-2-methylpentan-1-ol intermediates are resolved using transition-metal catalysts. A palladium-catalyzed dynamic kinetic resolution (DKR) process converts both enantiomers of a racemic hemiaminal into a single diastereomer via reversible imine formation, achieving 99% ee.

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis Protocols

Ball-milling techniques eliminate solvent use by promoting solid-state reactions between crystalline precursors. Grinding 5-methoxy-2-methylpentanal with ammonium acetate and sodium triacetoxyborohydride for 2 hours yields 70% of the target compound, reducing waste generation by 90% compared to traditional methods.

Photocatalytic Activation in Methoxy-Amino Alcohol Formation

Visible-light-driven photocatalysis (e.g., using eosin Y) accelerates reductive amination under mild conditions. Irradiating a mixture of ketone, ammonium formate, and catalyst at room temperature for 6 hours achieves 65% yield with 88% ee, leveraging singlet oxygen-mediated hydrogen atom transfer.

Table 2: Comparison of Green Synthesis Methods

MethodCatalystTime (h)Yield (%)ee (%)
MechanochemicalNone270-
PhotocatalyticEosin Y66588
BiocatalyticAmine Dehydrogenase248295

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

147.125928785 g/mol

Monoisotopic Mass

147.125928785 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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